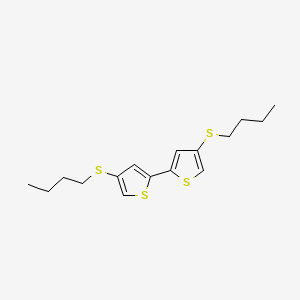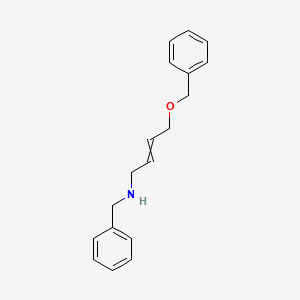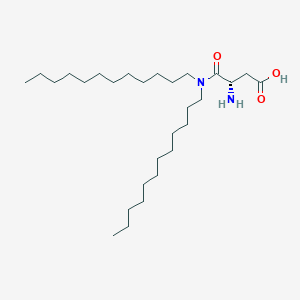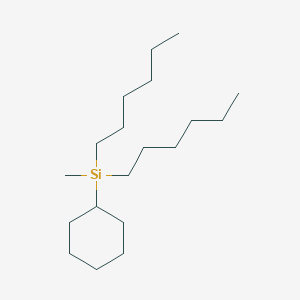
Cyclohexyl(dihexyl)methylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexyl(dihexyl)methylsilane is an organosilicon compound characterized by a cyclohexyl group, two hexyl groups, and a methyl group attached to a silicon atom. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility in various chemical reactions and applications, particularly in materials science and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Cyclohexyl(dihexyl)methylsilane can be synthesized through several methods, including:
Hydrosilylation: This involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond. For instance, the reaction of cyclohexene with dihexylmethylsilane in the presence of a platinum catalyst can yield this compound.
Grignard Reaction: This method involves the reaction of a Grignard reagent with a chlorosilane. For example, cyclohexylmagnesium bromide can react with dihexylmethylchlorosilane to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrosilylation processes due to their efficiency and scalability. The use of robust catalysts and optimized reaction conditions ensures high yields and purity of the final product.
化学反应分析
Types of Reactions
Cyclohexyl(dihexyl)methylsilane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: Silanes can act as reducing agents, particularly in the reduction of carbonyl compounds to alcohols.
Substitution: The silicon atom in this compound can undergo nucleophilic substitution reactions, where the silicon-bound groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., alkoxides, amines) are commonly used.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Alcohols.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
Cyclohexyl(dihexyl)methylsilane has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable, biocompatible siloxane bonds.
Medicine: Explored for its role in the development of silicone-based medical devices and implants.
Industry: Utilized in the production of silicone polymers and resins, which are used in coatings, adhesives, and sealants.
作用机制
The mechanism by which cyclohexyl(dihexyl)methylsilane exerts its effects is primarily through its ability to form stable silicon-carbon and silicon-oxygen bonds. These bonds are crucial in various chemical transformations and applications. The silicon atom can act as a Lewis acid, facilitating reactions with nucleophiles and electrophiles. Additionally, the compound’s hydrophobic nature makes it suitable for applications requiring water-resistant materials.
相似化合物的比较
Cyclohexyl(dihexyl)methylsilane can be compared with other similar silanes, such as:
Cyclohexyldimethoxymethylsilane: Similar in structure but contains methoxy groups instead of hexyl groups, leading to different reactivity and applications.
Trihexylsilane: Contains three hexyl groups attached to the silicon atom, making it more hydrophobic and less reactive in certain reactions.
Cyclohexylmethylsilane: Lacks the additional hexyl groups, resulting in different physical and chemical properties.
The uniqueness of this compound lies in its combination of cyclohexyl and hexyl groups, which impart specific steric and electronic properties that influence its reactivity and applications.
属性
CAS 编号 |
139254-31-2 |
|---|---|
分子式 |
C19H40Si |
分子量 |
296.6 g/mol |
IUPAC 名称 |
cyclohexyl-dihexyl-methylsilane |
InChI |
InChI=1S/C19H40Si/c1-4-6-8-13-17-20(3,18-14-9-7-5-2)19-15-11-10-12-16-19/h19H,4-18H2,1-3H3 |
InChI 键 |
FJCWWIMRJRWGIX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC[Si](C)(CCCCCC)C1CCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


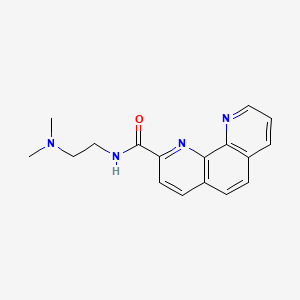
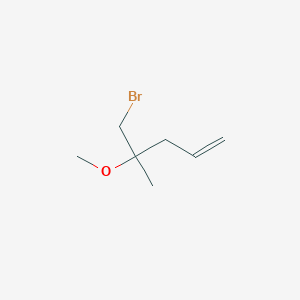
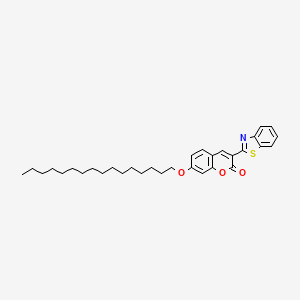
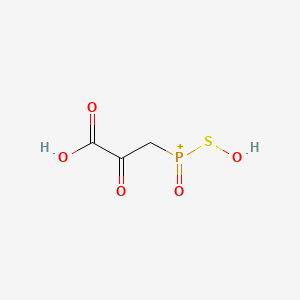
![3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid](/img/structure/B14266426.png)
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-ol](/img/structure/B14266436.png)
![2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14266439.png)
![Silane, tetrakis[3-(chlorodimethylsilyl)propyl]-](/img/structure/B14266442.png)

![[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14266454.png)
